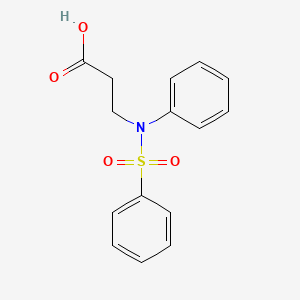

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Descripción

BenchChem offers high-quality 3-(Benzenesulfonyl-phenyl-amino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl-phenyl-amino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[N-(benzenesulfonyl)anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHKHPWQVJCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolving Landscape of Benzenesulfonyl-phenyl-amino Propionic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword

The benzenesulfonyl-phenyl-amino propionic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of this chemical class. We will navigate the synthetic landscape, delve into the nuanced structure-activity relationships that govern their biological effects, and explore their therapeutic potential across various disease areas. This document is designed to be a practical and insightful resource, moving beyond a mere recitation of facts to explain the causality behind experimental designs and to ground our understanding in authoritative scientific literature.

Introduction: The Architectural Allure of a Versatile Scaffold

The core structure, characterized by a benzenesulfonyl group linked to a phenyl ring which in turn is substituted with an amino propionic acid moiety, offers a unique combination of steric and electronic features. This arrangement allows for multifaceted interactions with protein targets, including hydrogen bonding, hydrophobic interactions, and potential coordination with metal ions. The inherent modularity of the scaffold, with multiple points for chemical modification, has made it an attractive starting point for the development of targeted therapeutics.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of benzenesulfonyl-phenyl-amino propionic acid derivatives can be approached through several convergent and linear strategies. The choice of a particular route is often dictated by the desired substitution patterns on the aromatic rings and the stereochemistry of the propionic acid side chain.

General Synthetic Workflow

A common and adaptable synthetic approach involves the coupling of a substituted benzenesulfonyl chloride with an appropriately functionalized phenyl-amino propionic acid derivative. This core strategy allows for the late-stage introduction of diversity.

Caption: A generalized synthetic workflow for benzenesulfonyl-phenyl-amino propionic acid derivatives.

Key Experimental Protocol: Synthesis of a Model Derivative

The following protocol outlines a representative synthesis, emphasizing the critical parameters and the rationale behind them.

Objective: To synthesize 3-(N-(4-methylphenylsulfonyl)phenylamino)propanoic acid.

Materials:

-

4-methylbenzenesulfonyl chloride (tosyl chloride)

-

3-(phenylamino)propanoic acid ethyl ester

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Step-by-Step Procedure:

-

Sulfonamide Formation:

-

Dissolve 3-(phenylamino)propanoic acid ethyl ester (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the cooled mixture. The slow addition prevents side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. These washes remove excess pyridine, unreacted starting materials, and water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of the desired product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of THF and water.

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours. LiOH is a strong base that effectively hydrolyzes the ester.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Final Work-up and Isolation:

-

Acidify the reaction mixture with 1 M HCl to pH 2-3. This protonates the carboxylate to form the final carboxylic acid, causing it to precipitate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the final product.

-

Diverse Biological Activities and Therapeutic Potential

The inherent structural features of benzenesulfonyl-phenyl-amino propionic acid derivatives have enabled their exploration in a wide range of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold. Several derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[1]

Mechanism of Action: The anticancer effects are often attributed to the inhibition of key enzymes involved in tumor progression. For instance, some derivatives act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor cell survival.[2] Molecular docking studies have shown that the sulfonamide moiety can coordinate with the zinc ion in the active site of CA IX, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.[2]

Caption: Proposed mechanism of anticancer activity via CA IX inhibition.

Anti-inflammatory and Analgesic Properties

The structural resemblance of some derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory and analgesic potential.[3][4][5] Certain benzenesulfonyl-phenyl-amino propionic acid derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6][7]

Experimental Evaluation: The anti-inflammatory activity is often assessed using in vivo models such as the carrageenan-induced paw edema test in rats.[7][8] In this assay, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory efficacy.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Compound 4a | 100 | 94.69 (at 1h) | [8] |

| Compound 4c | 100 | 89.66 (at 1h) | [8] |

| Indomethacin | 10 | 57.66 (at 4h) | [7] |

| Table 1: Anti-inflammatory activity of selected benzenesulfonamide derivatives in the carrageenan-induced rat paw edema model. |

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore in antibacterial drugs. Consequently, benzenesulfonyl-phenyl-amino propionic acid derivatives have been evaluated for their antimicrobial properties.[9][10] Some compounds have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[2][8] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as dihydropteroate synthase.

Other Therapeutic Targets

The versatility of this scaffold extends to other therapeutic targets. For example, specific derivatives have been identified as dual inhibitors of thromboxane A2 (TXA2) receptor and TXA2 synthase, suggesting their potential in cardiovascular diseases.[11] Others have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors.[12]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure and biological activity is paramount for rational drug design. SAR studies on benzenesulfonyl-phenyl-amino propionic acid derivatives have revealed key insights.

-

Substituents on the Benzenesulfonyl Ring: The nature and position of substituents on the benzenesulfonyl ring significantly influence activity. Electron-donating groups, such as methyl or methoxy, at the para-position have been shown to enhance the inhibitory potency against certain targets.[1][13] Conversely, electron-withdrawing groups can sometimes decrease activity.[13]

-

Substituents on the Phenyl Ring: Modifications to the phenyl ring attached to the amino propionic acid moiety also play a crucial role. The introduction of hydrophobic or hydrogen-bonding groups can modulate target binding affinity and selectivity.

-

The Propionic Acid Side Chain: The carboxylic acid group is often essential for activity, as it can participate in key interactions with the target protein, such as forming salt bridges with basic amino acid residues. Esterification or amidation of this group generally leads to a decrease in activity, although in some cases, these modifications can be used to create prodrugs with improved pharmacokinetic properties.

Caption: Key structural features influencing the biological activity of benzenesulfonyl-phenyl-amino propionic acid derivatives.

Future Perspectives and Conclusion

The benzenesulfonyl-phenyl-amino propionic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Multi-target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets involved in a disease pathway.

-

Improving Drug-like Properties: Optimizing pharmacokinetic and safety profiles to identify clinical candidates.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative and metabolic disorders.

References

-

Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chem Pharm Bull (Tokyo). 1996 Aug;44(8):1510-20. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. 2019 Sep 18. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals (Basel). 2023 Dec 21;17(1):1. [Link]

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Med Chem Lett. 2011 Jun 7;2(7):531-5. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021 Aug 1;11(44):27533-27552. [Link]

-

Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. Eur J Med Chem. 2011 Nov;46(11):5536-46. [Link]

-

Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]

-

Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Int J Mol Sci. 2021 Apr 9;22(8):3962. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. 2024 Mar 25;3(4):11-23. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. J Enzyme Inhib Med Chem. 2018;33(1):970-983. [Link]

-

Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3449-52. [Link]

-

Molecular structures and antiproliferative activity of derivatives... ResearchGate. [Link]

-

[On the efficiency of new antiinflammatory agents. A comparative study (author's transl)]. Arzneimittelforschung. 1977;27(3):531-3. [Link]

-

Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorg Med Chem Lett. 2023 Jan 15;78:129101. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Eur J Med Chem. 2011 Jan;46(1):251-8. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules. 2023 Apr 28;28(9):3821. [Link]

-

Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Arzneimittelforschung. 2004;54(9):596-602. [Link]

-

Structures of Benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyl-oxy)-phenyl]-propionic acid... ResearchGate. [Link]

-

Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Acta Cirurgica Brasileira. 2015 Aug 7;30(8):531-7. [Link]

-

Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittelforschung. 1984;34(3):280-6. [Link]

-

Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Braz J Med Biol Res. 1994 Jun;27(6):1403-6. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021 Nov 23;26(23):7117. [Link]

-

Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Pharmaceuticals (Basel). 2022 Dec 27;16(1):44. [Link]

-

a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. 2020 Sep 1. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

The propionic acids: a personal perspective. J Clin Pharmacol. 2001 Nov;41(11):1157-62. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. 2020 May 16. [Link]

Sources

- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The propionic acids: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic potential of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Foreword: A Prospective Analysis

The journey of drug discovery often begins with a single, uncharacterized molecule. 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is one such molecule, standing at the precipice of scientific inquiry. While direct, extensive research on this specific compound is not yet prevalent in publicly accessible literature, its structural motifs—a benzenesulfonamide core linked to an N-phenyl-β-alanine moiety—are well-represented in a multitude of biologically active agents. This guide, therefore, serves as a prospective analysis, a roadmap for the researcher dedicated to unveiling the therapeutic potential of this intriguing molecule. We will proceed not by detailing what is known, but by hypothesizing what could be, and providing a rigorous framework for its investigation.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid offers compelling hints towards its potential biological activities. It is a conjugate of two key pharmacophores:

-

The Benzenesulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, famously present in sulfonamide antibiotics, diuretics, and a range of targeted therapies. Its derivatives are known to inhibit enzymes like carbonic anhydrases, which are implicated in glaucoma and certain cancers.[1][2]

-

The N-Phenyl-β-alanine Scaffold: β-amino acids are crucial components of various natural products and synthetic drugs.[3] The N-phenyl substitution, in particular, can confer a range of pharmacological properties, from anti-inflammatory to metabolic modulatory effects.[4]

The combination of these two moieties in a single molecule suggests a potential for synergistic or novel biological activities, making it a prime candidate for a comprehensive screening and characterization effort.

Hypothesized Therapeutic Arenas

Based on the known activities of its structural relatives, we can postulate several therapeutic areas where 3-(Benzenesulfonyl-phenyl-amino)-propionic acid might show promise. These hypotheses form the basis of the proposed investigational workflow.

-

Oncology: The sulfonamide group is a known zinc-binding moiety, a key feature for inhibitors of metalloenzymes like carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] Inhibition of these enzymes can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.

-

Inflammation and Immunology: Derivatives of benzenesulfonamides have demonstrated anti-inflammatory properties.[5] Furthermore, propionic acid derivatives can modulate immune responses.[6] This suggests a potential for this molecule in treating inflammatory disorders.

-

Metabolic Diseases: Certain gut microbiota-derived metabolites, such as 3-phenylpropionic acid, have been shown to reverse insulin resistance and improve metabolic dysfunction.[4] The structural similarity suggests that 3-(Benzenesulfonyl-phenyl-amino)-propionic acid could be investigated for its effects on metabolic pathways.

-

Neurological Disorders: The N-phenyl-β-alanine scaffold is found in compounds with neuroprotective and potential antidepressant activities.[7][8]

A Proposed Investigational Workflow

This section outlines a logical, step-by-step approach to systematically evaluate the therapeutic potential of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid.

Synthesis and Characterization

The initial step is to ensure a reliable supply of the pure compound. A potential synthetic route can be envisioned via the reaction of 3-aminopropionic acid with benzenesulfonyl chloride under basic conditions, followed by N-arylation.

Caption: Proposed synthetic workflow for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid.

In Silico and Computational Screening

Before embarking on extensive wet-lab experiments, computational methods can help prioritize and refine the investigational strategy.

Protocol: Molecular Docking

-

Objective: To predict the binding affinity of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid to the active sites of hypothesized protein targets (e.g., carbonic anhydrases, cyclooxygenases, kinases).

-

Procedure:

-

Obtain the 3D structure of the ligand (3-(Benzenesulfonyl-phenyl-amino)-propionic acid) and the target proteins from databases like PubChem and the Protein Data Bank (PDB), respectively.

-

Prepare the ligand and protein structures by adding hydrogens, assigning charges, and removing water molecules.

-

Define the binding site on the target protein.

-

Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the docking scores and binding poses to predict the most likely targets.

-

In Vitro Biological Evaluation

Based on the in silico predictions and hypothesized therapeutic areas, a panel of in vitro assays should be conducted.

3.3.1. Anticancer Activity Screening

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

-

Procedure:

-

Plate cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116; lung cancer: A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid for 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

3.3.2. Anti-inflammatory Activity Screening

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

-

Objective: To evaluate the compound's ability to suppress the inflammatory response in vitro.

-

Procedure:

-

Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A decrease in nitrite concentration indicates anti-inflammatory activity.

-

Mechanism of Action (MoA) Elucidation

If promising activity is observed in the initial screens, the next step is to understand the underlying molecular mechanism.

Caption: General workflow for Mechanism of Action (MoA) elucidation.

Example Protocol: Western Blot for Signaling Pathway Analysis

-

Objective: To determine if the compound affects key proteins in a specific signaling pathway (e.g., NF-κB for inflammation, or Akt/mTOR for cancer).

-

Procedure:

-

Treat cells with the compound at its effective concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Use secondary antibodies conjugated to an enzyme for detection.

-

Visualize the protein bands and quantify their intensity to determine changes in protein expression or phosphorylation.

-

Preclinical In Vivo Evaluation

Positive in vitro results should be followed by evaluation in animal models to assess efficacy and safety.

Example Protocol: Xenograft Mouse Model of Cancer

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Procedure:

-

Implant human cancer cells (the same ones that showed sensitivity in vitro) subcutaneously into immunodeficient mice.

-

Once tumors are established, randomize the mice into vehicle control and treatment groups.

-

Administer 3-(Benzenesulfonyl-phenyl-amino)-propionic acid at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a clear picture of the therapeutic potential of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid.

| Potential Outcome | Interpretation | Next Steps |

| Potent and selective anticancer activity | The compound may be a promising lead for a novel anticancer drug. | Lead optimization to improve potency and ADME properties; further preclinical development. |

| Significant anti-inflammatory effects | The compound could be developed for inflammatory diseases. | Efficacy studies in animal models of specific inflammatory conditions (e.g., arthritis, colitis). |

| Modulation of metabolic pathways | Potential for treating metabolic disorders like type 2 diabetes. | Studies in animal models of obesity and diabetes; investigation of effects on glucose and lipid metabolism. |

| No significant activity in initial screens | The compound may not have therapeutic potential in the tested areas. | De-prioritize the compound or consider screening against a broader range of targets. |

Conclusion

While the therapeutic journey of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is yet to be written, its chemical structure provides a compelling rationale for its investigation. The systematic approach outlined in this guide, from in silico screening to in vivo validation, offers a robust framework for researchers to unlock its potential. The path of drug discovery is one of meticulous investigation and occasional serendipity. For 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, the journey has just begun.

References

-

[Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. PubMed. Available at: [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

-

Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. KTU ePubl. Available at: [Link]

-

New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][7][9]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. PMC. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]

-

Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling. PMC. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. NIH. Available at: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

-

N-Phenyl-beta-alanine | C9H11NO2 | CID 244082. PubChem. Available at: [Link]

-

An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder. MDPI. Available at: [Link]

-

Gastrointestinal fate of phenolic compounds and amino derivatives from the cocoa shell: An in vitro and in silico approach. ScienceDirect. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available at: [Link]

-

Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. PMC. Available at: [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

-

Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers. Available at: [Link]

-

In Vivo Studies of Combined Probiotics on IFN-γ, Ig-E and Bronchial Muscular Layer of Rats with Allergic Asthma. Pharmacognosy Journal. Available at: [Link]

Sources

- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives [epubl.ktu.edu]

- 4. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Benzenesulfonyl-phenyl-amino)-propionic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

HPLC method development for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Application Note: HPLC Method Development & Validation for 3-(Benzenesulfonyl-phenyl-amino)-propionic Acid

Executive Summary & Scientific Rationale

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid . This molecule presents a specific chromatographic challenge: it contains a hydrophobic core (two phenyl rings and a sulfonyl group) coupled with a polar, ionizable carboxylic acid tail.

Physicochemical Analysis:

-

Structure:

-

Functional Groups: Tertiary sulfonamide (non-ionizable in aqueous range) and Propionic acid (pKa ≈ 4.2–4.8).

-

Chromatographic Behavior: The analyte will exist as a zwitterion or anion at neutral pH, leading to poor retention and peak tailing on C18 columns.

-

Strategy: We utilize Ion Suppression Chromatography . By maintaining the mobile phase pH significantly below the pKa (pH < 2.5), the carboxylic acid moiety remains protonated (

), rendering the molecule neutral and highly lipophilic. This ensures sharp peak shape and reproducible retention on standard alkyl-bonded phases.

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the final protocol.

Figure 1: Strategic workflow for acidic analyte method development, ensuring robust retention and peak symmetry.

Standard Operating Procedure (SOP)

Equipment & Reagents

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (must handle backpressure > 400 bar).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 packing.

-

Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column Temp | 30°C ± 1°C | Improves mass transfer and retention time reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |

| Injection Vol | 10 µL | Sufficient sensitivity without column overload. |

| Detection | UV @ 254 nm | The benzenesulfonyl chromophore absorbs strongly here; 210 nm is an alternative for trace impurities. |

| Mobile Phase A | 0.1% | pH ~2.2 suppresses carboxylic acid ionization, preventing peak tailing. |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent to elute the hydrophobic phenyl/sulfonyl core. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration (retain polar impurities). |

| 2.0 | 90 | 10 | Isocratic hold. |

| 15.0 | 10 | 90 | Linear ramp to elute main analyte. |

| 18.0 | 10 | 90 | Wash step to remove highly lipophilic contaminants. |

| 18.1 | 90 | 10 | Return to initial conditions. |

| 23.0 | 90 | 10 | Re-equilibration (Crucial for reproducibility). |

Preparation Protocols

Diluent Preparation

-

Composition: Water:Acetonitrile (50:50 v/v).

-

Why? The analyte is hydrophobic.[1] Dissolving in 100% water may cause precipitation. 50% organic ensures solubility while preventing "solvent shock" (peak distortion) upon injection.

Standard Stock Solution (1.0 mg/mL)

-

Weigh accurately 25.0 mg of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid reference standard.

-

Transfer to a 25 mL volumetric flask .

-

Add approx. 15 mL of Diluent . Sonicate for 5 minutes to ensure complete dissolution.

-

Make up to volume with Diluent and mix well.

Working Standard (0.1 mg/mL)

-

Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask .

-

Dilute to volume with Mobile Phase A (or Diluent if precipitation occurs).

-

Note: Matching the sample solvent to the initial mobile phase conditions (high water content) usually yields the sharpest peaks.

-

Validation Strategy (ICH Q2 R2 Compliance)

To ensure this method is suitable for regulatory submission, perform the following validation steps as per ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

-

Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours.

-

Base Hydrolysis: Reflux in 0.1 N NaOH for 2 hours.

-

Oxidation: Treat with 3%

. -

Acceptance: Resolution (

) > 1.5 between the main peak and any degradant. Peak purity (DAD) > 990.[2]

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

-

Plot: Concentration (x) vs. Peak Area (y).

-

Criteria: Correlation coefficient (

)

Precision (Repeatability)

Inject the Working Standard (0.1 mg/mL) six times (n=6).

-

Criteria: RSD of Peak Area

2.0%; RSD of Retention Time

Troubleshooting & Causality Analysis

| Observation | Root Cause (Scientific Basis) | Corrective Action |

| Peak Tailing | Secondary interactions between the amine/acid and residual silanols on the silica surface. | Ensure pH is < 2.5. Use a "Base Deactivated" or highly end-capped column (e.g., Zorbax Eclipse Plus). |

| Split Peaks | Sample solvent is too strong (too much ACN) compared to the initial mobile phase. | Reduce organic content in the sample diluent or reduce injection volume. |

| Retention Drift | Inadequate column equilibration after the gradient. | Increase the post-run re-equilibration time (Time 18.1 to 23.0 min). |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for reversed-phase logic).

-

United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.

-

PubChem. (2024). 3-(Benzenesulfonyl-phenyl-amino)-propionic acid Structure & Properties. National Library of Medicine.

Sources

Recrystallization techniques for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Application Note: Recrystallization Techniques for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Abstract

This guide details the purification protocols for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid (an

Physicochemical Profile & Solvent Strategy

Understanding the functional groups is critical for solvent selection. The molecule contains:

-

Carboxylic Acid (

): Soluble in aqueous base; capable of hydrogen bonding. -

Sulfonamide Moiety (

): Electron-withdrawing, adds polarity but reduces water solubility compared to free amines. -

Diphenyl Core: Significant lipophilicity, driving solubility in aromatics and chlorinated solvents.

Solvent Selection Matrix

| Solvent System | Role | Solubility Behavior | Recommended Use |

| Ethyl Acetate / Heptane | Primary / Anti-solvent | High solubility in hot EtOAc; sharp drop in cold Heptane. | Standard Recrystallization (Best for yield). |

| Ethanol / Water | Primary / Anti-solvent | High solubility in hot EtOH; gradual precipitation with water. | Polymorph Control (Best for purity). |

| Dichloromethane (DCM) | Solvent | Very High (even cold). | Extraction only (Not for crystallization). |

| 1M NaOH / 1M HCl | Reactants | Soluble as salt / Insoluble as free acid. | Chemical Reprecipitation (Removal of non-acidic impurities). |

Protocol A: Acid-Base Reprecipitation (Gross Purification)

Use this method first if the crude purity is <95% or if the material is dark/colored.

Principle: This leverages the carboxylic acid functionality.[1] Neutral organic impurities remain in the organic phase, while the target molecule moves to the aqueous phase as a salt, then precipitates upon acidification.

Workflow Diagram (DOT):

Figure 1: Acid-Base Reprecipitation Workflow for removal of neutral organic impurities.

Step-by-Step Procedure:

-

Dissolution: Suspend the crude solid (10 g) in 1M NaOH (50 mL) . Stir until fully dissolved. If solids remain, they are likely impurities.

-

Wash: Extract the aqueous solution with Ethyl Acetate (2 x 20 mL) to remove non-acidic organic byproducts. Discard the organic (top) layer.

-

Clarification: Filter the aqueous phase through a Celite pad or glass frit to remove mechanical impurities.

-

Precipitation: Cool the aqueous solution to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2–3.

-

Critical: Do not drop below pH 1, as sulfonamides can hydrolyze under extreme acid/heat, though this specific structure is relatively stable.

-

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove salts (NaCl). Dry in a vacuum oven at 45°C.

Protocol B: Thermal Recrystallization (Crystal Engineering)

Use this method to improve crystallinity, remove trace colored impurities, and achieve >99% purity.

Choice of System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent) . Why? Ethanol/Water systems often lead to "oiling out" with lipophilic sulfonamides. The EtOAc/Heptane system offers better control over supersaturation.

Critical Process Parameters (CPPs):

-

Dissolution Temperature: 65°C (Reflux of EtOAc).

-

Cooling Rate: 10°C/hour (Slow cooling prevents oiling).

-

Seeding: Essential if the compound is prone to supercooling.

Workflow Diagram (DOT):

Figure 2: Thermal Recrystallization utilizing the solvent/anti-solvent method.

Step-by-Step Procedure:

-

Dissolution: Place 5 g of the solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions while heating to reflux (approx. 77°C). Use the minimum amount necessary to obtain a clear solution (approx. 15–25 mL).

-

Anti-solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

-

Visual Cue: Stop adding Heptane the moment a persistent faint cloudiness (turbidity) appears.

-

-

Clearing: Add a few drops of hot EtOAc to re-dissolve the cloudiness, ensuring a saturated clear solution.

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate).

-

Seeding: When the temperature reaches ~40°C, add a tiny crystal of pure product (seed) to induce nucleation. This prevents the formation of an amorphous oil.

-

-

Final Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.

-

Filtration: Filter the crystals. Wash the cake with cold Heptane/EtOAc (3:1 ratio).

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Phase separation before crystallization; cooling too fast. | Re-heat to dissolve. Add more solvent (EtOAc). Seed the solution at a higher temperature. |

| Low Yield | Too much solvent used; product too soluble. | Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop). |

| Colored Impurities | Oxidation byproducts. | Add Activated Charcoal (1-2% w/w) during the hot dissolution step (Step 1 of Protocol B), stir for 5 mins, then hot-filter before adding anti-solvent. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for carboxylic acid purification and recrystallization techniques). Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and anti-solvent addition methods). Link

-

Beck, A. K., et al. (2008). "(R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic Acid".[2] Organic Syntheses, 85, 295.[2] (Analogous purification of N-protected beta-amino acids). Link

-

Cederbaum, F., et al. (2003).[3] "N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity".[3] CHIMIA, 57(11), 680-684.[3] (Context on synthesis and handling of N-sulfonyl amino acid derivatives). Link

Sources

Reaction conditions for synthesizing 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Sulfonylated β-Amino Acids

N-substituted β-amino acids are crucial structural motifs in medicinal chemistry and materials science. The incorporation of a benzenesulfonyl group onto a phenyl-substituted β-alanine backbone, yielding 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, creates a molecule with potential applications as a scaffold in drug discovery, leveraging the pharmacophoric properties of the sulfonamide group. Sulfonamides are a cornerstone in a multitude of therapeutic agents, known for their antimicrobial, anticancer, and anti-inflammatory activities.[1] This document provides a comprehensive, field-proven guide to the synthesis of this compound, emphasizing the rationale behind the chosen reaction conditions and methodologies.

Proposed Synthetic Pathway

A robust and logical two-step synthetic route is proposed for the synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid. This pathway is designed for efficiency and scalability.

-

Step 1: Aza-Michael Addition. The synthesis commences with the conjugate addition of aniline to acrylic acid. This reaction, a classic aza-Michael addition, forms the secondary amine intermediate, 3-(phenylamino)propionic acid.[2][3]

-

Step 2: N-Sulfonylation. The intermediate is subsequently reacted with benzenesulfonyl chloride in the presence of a base to yield the final N-sulfonylated product.[4][5]

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 3-(phenylamino)propionic acid (Intermediate)

Experimental Protocol

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.) and acrylic acid (1.1 eq.).

-

Solvent and Reaction: Add ethanol as a solvent to achieve a 2 M concentration of aniline. The use of a protic solvent can facilitate the reaction even without a catalyst.[6]

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Slowly add the concentrated reaction mixture to a beaker of cold water with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(phenylamino)propionic acid.

-

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Causality and Rationale

-

Reagent Stoichiometry: A slight excess of acrylic acid is used to ensure the complete consumption of the aniline starting material.

-

Solvent Choice: Ethanol is an excellent solvent for both reactants and is a protic solvent that can facilitate the proton transfer steps in the Michael addition mechanism.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without the need for a catalyst. For a milder, room temperature reaction, a catalyst such as a copper-based metal-organic framework (CuBTC) could be employed.[2]

-

Purification: Precipitation in water is an effective method for isolating the product from the more water-soluble starting materials. Recrystallization is a standard and effective technique for purifying solid organic compounds.

Part 2: Synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid (Final Product)

Experimental Protocol

-

Reactant Preparation: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 3-(phenylamino)propionic acid (1.0 eq.) from Part 1 in anhydrous pyridine (used as both solvent and base).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.05 eq.) dropwise to the cooled solution over 30 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation:

-

Quench the reaction by slowly adding the mixture to a beaker of ice-cold 2 M hydrochloric acid. This will protonate the pyridine and precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

-

Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality and Rationale

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of benzenesulfonyl chloride with atmospheric moisture.

-

Base and Solvent: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1] The use of a base is essential for this type of sulfonylation.[1]

-

Temperature Control: The initial cooling to 0 °C is critical to manage the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

-

Purification: An acidic workup is necessary to remove the basic pyridine. The resulting product is expected to be a solid, making recrystallization a suitable purification method. For more challenging purifications, flash chromatography is a standard alternative.[7]

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Reaction Conditions

| Parameter | Step 1: Aza-Michael Addition | Step 2: N-Sulfonylation |

| Key Reagents | Aniline, Acrylic Acid | 3-(phenylamino)propionic acid, Benzenesulfonyl Chloride |

| Solvent | Ethanol | Anhydrous Pyridine |

| Base | Not required (can be catalyzed) | Pyridine |

| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 12-16 hours |

| Work-up | Precipitation in water | Acidic quench (HCl) |

| Purification | Recrystallization | Recrystallization or Flash Chromatography |

Characterization of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phenyl and benzenesulfonyl groups, as well as the methylene protons of the propionic acid backbone.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the S=O stretches of the sulfonamide group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point Analysis: A sharp melting point range will indicate a high degree of purity.

Safety Precautions

-

Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acrylic Acid: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Benzenesulfonyl Chloride: Corrosive and reacts with moisture. Handle in a fume hood and under anhydrous conditions.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always use in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

References

-

ACS Publications. (n.d.). Transition Metal-Catalyzed Addition of Amines to Acrylic Acid Derivatives. A High-Throughput Method for Evaluating. Retrieved February 15, 2026, from [Link]

-

Bhattacharjee, S., et al. (2021). Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. ResearchGate. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved February 15, 2026, from [Link]

-

King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved February 15, 2026, from [Link]

-

Shaalaa.com. (2019). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol. Retrieved February 15, 2026, from [Link]

-

YouTube. (2021). Amine-2 I Hinsberg Test I Benzene sulfonyl chlorides I N,N-disubstituted sulfonamide. Retrieved February 15, 2026, from [Link]

-

Bentham Science. (2022). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Retrieved February 15, 2026, from [Link]

-

Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Michael reaction. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.

-

ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzenesulfonyl-phenyl-amino)-propionic acid, also known as N-benzenesulfonyl-N-phenyl-β-alanine, is a synthetic amino acid derivative with a molecular structure suggesting potential applications in medicinal chemistry and drug discovery. Its benzenesulfonamide moiety is a well-established pharmacophore found in a variety of therapeutic agents, while the N-phenyl-β-alanine core provides a scaffold for diverse chemical modifications. This document provides a comprehensive guide to the handling, storage, and preliminary experimental use of this compound, grounded in established safety protocols and scientific principles. Given the limited publicly available data on this specific molecule, this guide also outlines protocols for its initial physicochemical characterization to ensure robust and reproducible experimental outcomes.

Compound Identity and Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research.

| Property | Value | Source |

| IUPAC Name | 3-(Benzenesulfonyl-phenyl-amino)-propionic acid | N/A |

| Synonyms | N-benzenesulfonyl-N-phenyl-β-alanine | [1] |

| CAS Number | 313369-33-0 | N/A |

| Molecular Formula | C₁₅H₁₅NO₄S | Santa Cruz Biotechnology[2] |

| Molecular Weight | 305.35 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to off-white solid (typical for related compounds) | N/A |

Safety, Handling, and Storage

Adherence to rigorous safety protocols is paramount when handling any chemical compound. The following guidelines are synthesized from Safety Data Sheets (SDS) for the target compound and structurally related molecules.

Personal Protective Equipment (PPE)

A proactive approach to safety minimizes risk. The following PPE should be worn at all times when handling 3-(Benzenesulfonyl-phenyl-amino)-propionic acid:

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.

Handling

Proper handling techniques are crucial to prevent exposure and contamination:

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or fumes. Avoid contact with skin and eyes.[3]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

The stability of the compound is directly influenced by its storage conditions:

-

Container: Store in a tightly closed, original container.[3]

-

Temperature: Keep in a cool, dry place. For long-term storage (months to years), consider storage at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[4]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Protocol for Solution Preparation

The preparation of accurate and stable solutions is the first critical step in any experiment. Due to the lack of specific solubility data, a systematic approach to solubilization is recommended.

Recommended Solvents

Based on the structure of the molecule (a carboxylic acid with aromatic rings), the following solvents are recommended for initial solubility testing:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Aqueous buffers (with pH adjustment)

Preparation of a 10 mM Stock Solution in DMSO (Protocol)

-

Weighing: Accurately weigh a precise amount of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.05 mg of the compound.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial.

-

Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution for any undissolved particulates.

-

Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Causality Note: DMSO is a versatile solvent for many organic molecules used in biological assays. Preparing a concentrated stock solution in DMSO allows for subsequent dilution into aqueous media for experiments, minimizing the final concentration of DMSO to avoid cellular toxicity.

Physicochemical Characterization: Proposed Protocols

To ensure the scientific integrity of your research, it is crucial to characterize the stability and properties of the compound under your specific experimental conditions. The following are proposed protocols to determine these key parameters.

Determination of Aqueous Stability (Protocol)

This protocol outlines a forced degradation study to assess the stability of the compound in aqueous solutions at different pH values.

Caption: Workflow for assessing the pH-dependent aqueous stability of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid.

-

Prepare Solutions: Prepare a 10 mM stock solution of the compound in DMSO. Dilute this stock to a final concentration of 100 µM in three different aqueous buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (Tris).

-

Incubation: Incubate the solutions at 37°C.

-

Sampling: At specified time points (e.g., 0, 2, 8, and 24 hours), take an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Quantification: Quantify the peak area of the parent compound at each time point relative to the t=0 sample to determine the percentage of degradation.

Self-Validation: The inclusion of a t=0 time point for each pH condition serves as the baseline for calculating degradation. A consistent and stable baseline across replicates validates the initial sample preparation.

Analytical Method: RP-HPLC (Protocol)

A robust analytical method is essential for stability and purity assessments.

| HPLC Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Causality Note: A C18 column is a good starting point for a molecule with aromatic rings. The acidic mobile phase helps to ensure the carboxylic acid is protonated, leading to better peak shape and retention.

Application in Biological Assays: A General Protocol

Given that structurally related benzenesulfonamides have shown activity as enzyme inhibitors, a general protocol for a cell-based assay is provided.

Sources

Application Note: Precision Delivery of 3-(Benzenesulfonyl-phenyl-amino)-propionic Acid

Overcoming Solubility Barriers via Lipid and Polymeric Architectures

Executive Summary & Physicochemical Profiling[1]

3-(Benzenesulfonyl-phenyl-amino)-propionic acid (herein referred to as BSPA-PA ) represents a class of N-substituted

The molecule presents a classic Biopharmaceutics Classification System (BCS) Class II challenge (Low Solubility, High Permeability). Its structure contains a lipophilic core (two phenyl rings and a sulfonamide linker) and a pH-sensitive hydrophilic tail (carboxylic acid, pKa

The Delivery Challenge:

-

Acidic Environment (pH < 4): The carboxylic acid is protonated (neutral), rendering the molecule highly hydrophobic and prone to precipitation ("brick dust" formation).

-

Physiological pH (pH 7.4): The molecule is ionized (anionic), improving solubility but potentially limiting passive membrane permeability due to charge repulsion at the cell surface.

Strategic Solution: This guide details two formulation strategies to stabilize BSPA-PA and enhance intracellular delivery:

-

PEGylated Liposomal Encapsulation: For systemic stability and passive targeting via the EPR effect.

-

PLGA Nanoprecipitation: For sustained release and protection against enzymatic degradation.

Physicochemical Snapshot

| Property | Value (Approx.) | Implication for Formulation |

| Molecular Weight | ~305.35 g/mol | Suitable for small molecule carriers. |

| LogP (Predicted) | 2.5 – 3.2 | Lipophilic; partitions well into lipid bilayers or hydrophobic polymer cores. |

| pKa (Acid) | 4.2 – 4.8 | Solubility is pH-dependent. Formulation pH must be controlled. |

| H-Bond Donors | 1 (COOH) | Potential for dimerization in solid state. |

| H-Bond Acceptors | 4 (SO₂, CO, N) | Good interaction with polar solvents (DMSO, Acetone). |

Strategy A: PEGylated Liposomal Formulation

Mechanism: The drug is incorporated into the lipid bilayer of High Transition Temperature (Tm) liposomes. The PEG coating provides "stealth" properties, reducing reticuloendothelial system (RES) clearance.

Materials Required

-

Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000.

-

Molar Ratio: 55:40:5 (HSPC : Chol : DSPE-PEG).

-

Solvents: Chloroform (HPLC Grade), Methanol.

-

Apparatus: Rotary Evaporator, Extruder (Avanti Mini-Extruder or similar), Polycarbonate membranes (100 nm).

Protocol: Thin-Film Hydration & Extrusion[1]

Step 1: Lipid Film Formation [2]

-

Dissolve lipids in Chloroform:Methanol (9:1 v/v) to a total lipid concentration of 20 mg/mL.

-

Drug Loading: Add BSPA-PA to the lipid mixture.

-

Transfer to a round-bottom flask.

-

Evaporate solvent using a rotary evaporator at 55°C (above the Tm of HSPC) under vacuum (approx. 200 mbar) for 30 minutes.

-

Critical Step: Continue drying under high vacuum for 4–12 hours to remove trace solvent residues which destabilize the bilayer.

Step 2: Hydration

-

Pre-warm 5 mL of PBS (pH 7.4) to 65°C.

-

Why pH 7.4? To ensure the carboxylic acid head group is ionized, allowing the hydrophilic tail to orient toward the aqueous interface while the phenyl rings anchor in the bilayer.

-

-

Add the warm buffer to the dried film.

-

Rotate the flask at ambient pressure (65°C) for 45 minutes.

-

Visual Check: The film should completely peel off, forming a milky multilamellar vesicle (MLV) suspension.

-

Step 3: Downsizing (Extrusion)

-

Assemble the extruder with a 100 nm polycarbonate membrane .

-

Maintain the extruder temperature at 65°C (Critical: Must be > Tm of HSPC).

-

Pass the MLV suspension through the membrane 11–21 times .

-

End Point: The suspension should turn from milky to translucent/opalescent.

-

Step 4: Purification

-

Remove unencapsulated BSPA-PA using a PD-10 Desalting Column or dialysis (10k MWCO) against PBS pH 7.4 for 24 hours.

Figure 1: Workflow for preparing BSPA-PA loaded PEGylated liposomes via thin-film hydration.

Strategy B: PLGA Nanoprecipitation (Solvent Displacement)

Mechanism: Rapid diffusion of a water-miscible organic solvent (Acetone) into an aqueous phase causes the hydrophobic polymer (PLGA) and drug to co-precipitate into nanoparticles. This is ideal for acid-sensitive drugs as it avoids high-shear stress.

Materials Required

-

Polymer: PLGA 50:50 (Resomer® RG 502 H, Acid terminated, MW 7,000–17,000).

-

Stabilizer: PVA (Polyvinyl alcohol, MW 30k–70k, 87-90% hydrolyzed).

-

Solvent: Acetone (HPLC Grade).

Protocol

Step 1: Phase Preparation

-

Organic Phase: Dissolve 20 mg PLGA and 2 mg BSPA-PA in 2 mL Acetone.

-

Concentration: 10 mg/mL Polymer.[3]

-

Drug Loading: 10% w/w relative to polymer.

-

-

Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in water. Filter through 0.22 µm filter.

Step 2: Nanoprecipitation

-

Place the Aqueous Phase (20 mL) on a magnetic stirrer (moderate speed, ~300 rpm).

-

Using a syringe pump or steady hand, inject the Organic Phase (2 mL) into the Aqueous Phase.

-

Rate: 0.5 mL/min.

-

Observation: A "Tyndall effect" (bluish opalescence) indicates successful nanoparticle formation.

-

Step 3: Solvent Evaporation

-

Stir the suspension in an open beaker (fume hood) for 4–6 hours at room temperature to evaporate the Acetone.

Step 4: Collection & Washing

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Discard supernatant (contains free PVA and unencapsulated drug).

-

Lyophilize with 5% Trehalose as a cryoprotectant for long-term storage.

Figure 2: Nanoprecipitation workflow for PLGA encapsulation of BSPA-PA.

Analytical Validation (Quality Control)

To ensure the "Trustworthiness" of your formulation, every batch must pass these QC checkpoints.

A. High-Performance Liquid Chromatography (HPLC)

Quantification of BSPA-PA requires suppressing the ionization of the carboxylic acid to ensure retention on a C18 column.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min (10% B)

8 min (90% B) -

Detection: UV Absorbance at 260 nm (Sulfonamide/Phenyl absorption).

-

Flow Rate: 1.0 mL/min.[4]

-

Acceptance Criteria: Retention time stability

0.1 min; Linearity

B. Dynamic Light Scattering (DLS)

-

Instrument: Malvern Zetasizer or equivalent.

-

Target Specs (Liposomes):

-

Z-Average Size: 100–140 nm.

-

Polydispersity Index (PDI): < 0.15 (Monodisperse).

-

-

Target Specs (PLGA):

-

Z-Average Size: 180–220 nm.

-

PDI: < 0.20.

-

-

Self-Validating Step: If PDI > 0.25, the formulation is heterogeneous. Action: Re-extrude (Liposomes) or optimize stirring speed (PLGA).

C. Encapsulation Efficiency (EE%)

-

Method: Centrifuge (PLGA) or Dialyze (Liposomes). Lyse the nanoparticles with Acetonitrile and measure "Total Drug" via HPLC. Measure the supernatant/dialysate for "Free Drug".

References

-

Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[5] Nature Reviews Drug Discovery, 4(2), 145-160. Link

-

Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides. Molecules, 27(15), 4866. (Methodology adapted for sulfonamide detection).[4][6][7] Link

Sources

- 1. protocols.io [protocols.io]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. mtc-usa.com [mtc-usa.com]

- 5. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]

Application Notes and Protocols for Thin Layer Chromatography (TLC) of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Introduction: The Chromatographic Challenge of a Multifunctional Molecule

3-(Benzenesulfonyl-phenyl-amino)-propionic acid is a molecule of significant interest in pharmaceutical and chemical research, integrating three key functional moieties: a carboxylic acid, a secondary amine, and a sulfonamide. This unique combination imparts a complex physicochemical profile, presenting a distinct challenge for chromatographic separation and analysis. Thin Layer Chromatography (TLC), a robust, versatile, and cost-effective analytical technique, is an indispensable tool for monitoring reaction progress, assessing purity, and identifying this compound.[1][2][3]

This application note provides a comprehensive guide to developing effective TLC systems for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid. We will delve into the rationale behind the selection of stationary and mobile phases, offer detailed experimental protocols, and discuss appropriate visualization techniques. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable for researchers in drug development and related fields.

Understanding the Analyte: A Foundation for Method Development

The successful development of a TLC method hinges on a thorough understanding of the analyte's structure and its inherent chemical properties. 3-(Benzenesulfonyl-phenyl-amino)-propionic acid possesses both acidic (carboxylic acid) and basic (secondary amine) functionalities, making it an amphoteric compound. The presence of two phenyl rings and a sulfonamide group contributes to its polarity and potential for various intermolecular interactions.

-

Polarity : The combination of the polar carboxylic acid, amine, and sulfonamide groups suggests that the molecule will have a strong affinity for polar stationary phases like silica gel.[4]

-

Hydrogen Bonding : The molecule can act as both a hydrogen bond donor (from the carboxylic acid and amine protons) and acceptor (from the oxygen atoms of the carboxyl and sulfonyl groups, and the nitrogen atom).

-

Acidity/Basicity : The carboxylic acid group can be deprotonated, and the amine can be protonated, depending on the pH of the environment. This is a critical consideration for mobile phase selection, as pH can significantly alter the compound's retention behavior.

Strategic Selection of TLC Components

The separation in TLC is governed by the partitioning of the analyte between the stationary phase and the mobile phase.[4][5] The choice of these two components is therefore paramount for achieving optimal resolution.

Stationary Phase: The Foundation of Separation

Given the polar nature of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, silica gel 60 F254 plates are the recommended stationary phase. The "60" indicates a mean pore size of 60 Å, suitable for the separation of small organic molecules. The "F254" signifies the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light. The phenyl rings in the analyte are expected to absorb UV light, making this a convenient, non-destructive visualization method.[6]

Mobile Phase: The Driving Force of Separation

The selection of the mobile phase, or eluent, is the most critical variable in TLC method development. The eluent's polarity must be fine-tuned to achieve a desirable retention factor (Rf) value, typically between 0.3 and 0.7, for optimal separation.[4] For a polar compound like 3-(Benzenesulfonyl-phenyl-amino)-propionic acid on a silica gel plate, a relatively polar mobile phase will be required to move the spot from the baseline.

Due to the amphoteric nature of the analyte, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve the spot shape and prevent streaking.[7] An acidic modifier (e.g., acetic acid, formic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the silica surface and leading to a higher Rf value. Conversely, a basic modifier (e.g., triethylamine, ammonia) will deprotonate the acidic silanol groups on the silica surface and the carboxylic acid, potentially leading to different selectivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the systematic development of a TLC system for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid.

Protocol 1: General TLC Procedure

This protocol provides the fundamental steps for performing a TLC experiment.

-

Sample Preparation : Dissolve a small amount (approx. 1 mg) of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

-